molecular formula C12H24ClN3O2 B1398357 [4-(2-Hydroxyethyl)-1-piperazinyl](2-piperidinyl)-methanone hydrochloride CAS No. 1246172-56-4

[4-(2-Hydroxyethyl)-1-piperazinyl](2-piperidinyl)-methanone hydrochloride

Cat. No. B1398357
M. Wt: 277.79 g/mol
InChI Key: FKESIISELNBORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl)-1-piperazinyl](2-piperidinyl)-methanone hydrochloride, also known as 4-HEPM HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the piperazine family, which includes many compounds with a wide range of biological and pharmacological activities. 4-HEPM HCl has been studied for its ability to modulate the activity of a variety of neurotransmitters, such as dopamine, serotonin, and GABA. It has also been used in laboratory experiments to investigate the effects of various drugs on the brain.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Therapeutic Agent Synthesis : A study by Abbasi et al. (2019) highlights the synthesis of piperazinyl methanone derivatives, which demonstrated considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential therapeutic applications. These compounds also underwent evaluations for hemolytic and cytotoxic profiles, indicating a focus on safety and effectiveness (Abbasi et al., 2019).
  • Alzheimer's Disease Research : Hassan et al. (2018) explored synthetic multifunctional amides, including piperazinyl methanone derivatives, for potential therapeutic use in Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, with structural confirmation through various spectral data and enzyme inhibition activity analysis (Hassan et al., 2018).

Antimicrobial Applications

  • Antimicrobial Activity : A study by Patel et al. (2011) focused on synthesizing piperazinyl methanone derivatives and evaluating their antimicrobial activity. The in vitro screening revealed variable and modest activity against investigated strains of bacteria and fungi, suggesting potential in developing antimicrobial agents (Patel et al., 2011).

Synthesis and Structural Studies

  • Synthesis and Characterization : Research by Zheng Rui (2010) and Ji Ya-fei (2011) involved the synthesis and structural identification of piperazinyl methanone derivatives, highlighting their significance in chemical research and potential industrial applications (Zheng Rui, 2010), (Ji Ya-fei, 2011).

Drug Development and Analysis

  • Drug Development Insights : Studies by Liu et al. (2020) and Shim et al. (2002) provide insights into the identification, quantification, and structural analysis of impurities in drug substances related to piperidine derivatives, demonstrating the importance of these compounds in pharmaceutical research and quality control (Liu et al., 2020), (Shim et al., 2002).

Corrosion Inhibition

  • Corrosion Inhibition Research : The study by Singaravelu et al. (2022) delves into the use of piperazinyl methanone compounds as corrosion inhibitors. This research is significant in the field of materials science, demonstrating the compound's efficacy in protecting metals from corrosion in acidic mediums (Singaravelu et al., 2022).

properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2.ClH/c16-10-9-14-5-7-15(8-6-14)12(17)11-3-1-2-4-13-11;/h11,13,16H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKESIISELNBORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCN(CC2)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Hydroxyethyl)-1-piperazinyl](2-piperidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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